molecular formula C5H5ClN2O2 B12892015 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride CAS No. 219938-18-8

5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride

Cat. No.: B12892015
CAS No.: 219938-18-8
M. Wt: 160.56 g/mol
InChI Key: UAJVRHVDSDOYDK-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 5, a methyl group at position 3, and a highly reactive carbonyl chloride group at position 4. This acyl chloride derivative is pivotal in organic synthesis, particularly in nucleophilic substitution reactions to form amides, esters, or other functionalized oxazoles. Its reactivity stems from the electron-withdrawing nature of the carbonyl chloride group, which enhances electrophilicity at the carbonyl carbon .

Properties

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJVRHVDSDOYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30667807
Record name 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219938-18-8
Record name 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 5-Amino-3-methylisoxazole-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of 5-Amino-3-methylisoxazole-4-carbonyl chloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-3-methylisoxazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Functional Groups Reactivity Profile Primary Applications
5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride C₅H₅ClN₂O₂ 160.56 Oxazole, amino, acyl chloride High (nucleophilic substitution) Reactive intermediate
5-Amino-3-methyl-1,2-oxazole-4-carbonitrile C₅H₄N₄O 136.11 Oxazole, amino, nitrile Moderate (cycloadditions) Agrochemical intermediates
5-Amino-3-methyl-1,2,4-thiadiazole C₃H₅N₃S 115.16 Thiadiazole, amino Low (thermal stability) Pesticide components
Methyl 5-{[(4-chlorophenyl)methyl]amino}-3-phenyl-1,2-oxazole-4-carboxylate C₁₈H₁₅ClN₂O₃ 342.78 Oxazole, ester, aryl Low (hydrolysis-resistant) Drug intermediates
Key Observations:
  • Heterocycle Type: Replacing the oxazole oxygen with sulfur (as in 5-amino-3-methyl-1,2,4-thiadiazole) increases stability due to sulfur’s larger atomic size and polarizability but reduces solubility in polar solvents .
  • Functional Groups :
    • Acyl Chloride vs. Nitrile : The carbonyl chloride group in the target compound enables rapid nucleophilic substitution (e.g., with amines to form amides), whereas the nitrile group in the carbonitrile analog supports cycloaddition reactions or reduction to amines .
    • Ester vs. Acyl Chloride : The methyl ester analog () exhibits lower reactivity, making it suitable for stable intermediates in multi-step syntheses .

Reactivity and Stability

  • This compound is highly moisture-sensitive, requiring anhydrous conditions for storage and reactions. In contrast, the carbonitrile analog is more stable under ambient conditions .
  • Thiadiazole derivatives (e.g., 5-amino-3-methyl-1,2,4-thiadiazole) demonstrate thermal stability, making them suitable for high-temperature applications in pesticide formulations .

Crystallographic and Spectroscopic Data

  • Crystallographic studies on 5-amino-3-methyl-1,2-oxazole-4-carbonitrile () reveal planar oxazole rings with bond angles consistent with aromaticity. The nitrile group adopts a linear geometry, influencing packing in the solid state . Similar analyses for the acyl chloride derivative are absent in the evidence but can be inferred to exhibit analogous planar geometry with distorted angles due to the bulky acyl chloride group.

Biological Activity

5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of an oxazole ring and a carbonyl chloride functional group, exhibits reactivity that can be harnessed for various biological applications.

Chemical Structure and Properties

PropertyValue
Molecular Formula C5H6ClN3O2
Molecular Weight 177.57 g/mol
CAS Number 219938-18-8
IUPAC Name This compound

The carbonyl chloride group enhances the compound's reactivity, particularly in nucleophilic acyl substitution reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that oxazole derivatives could inhibit the growth of Enterococcus faecium, demonstrating a growth inhibition zone of up to 20 mm at certain concentrations .

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
This compoundNot specifiedGram-positive and Gram-negative strains
N-acyl-α-amino ketone derivative62.5Bacillus subtilis, Staphylococcus aureus
1,3-Oxazol-5(4H)-one derivativeNot specifiedEnterococcus faecium

Antitumor Activity

The biological activity of this compound extends to antitumor effects. Compounds containing oxazole rings have been shown to sensitize tumor cells to chemotherapy and radiotherapy. They may act by inhibiting various enzymes involved in cancer progression, such as protein kinases and caspases .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Nucleophilic Interactions : The carbonyl chloride group can react with nucleophiles present in biological systems, potentially leading to the modification of target proteins or nucleic acids.
  • Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms formed by bacteria, which is crucial for treating persistent infections .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating various oxazole derivatives, researchers synthesized multiple compounds and assessed their antimicrobial properties against standard bacterial strains. The findings indicated that certain modifications to the oxazole structure significantly enhanced antibacterial activity.

Study 2: Antitumor Mechanisms

Another research effort focused on the antitumor mechanisms of oxazole derivatives. It was found that these compounds could induce apoptosis in cancer cells by modulating pathways related to oxidative stress and cell cycle regulation.

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